4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl and a pyrrolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and pyrrolyl groups.
Reduction: Reduction reactions could potentially modify the pyrimidine ring or the substituents.
Substitution: Various substitution reactions can occur, especially electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated derivatives, strong bases, or acids.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds like 4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine can be used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as inhibitors of specific enzymes due to its heterocyclic structure.
Receptor Binding: May interact with various biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible use in the development of antimicrobial agents.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine may:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating signal transduction pathways.
Disrupt Cellular Processes: Affecting cell division, growth, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
- 4-(3-methyl-2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine
- 4-(3-methyl-2-thienyl)-2-(1H-imidazol-1-yl)pyrimidine
Uniqueness
4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of the thienyl and pyrrolyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(3-methylthiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-5-9-17-12(10)11-4-6-14-13(15-11)16-7-2-3-8-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMAOCPEKHEGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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